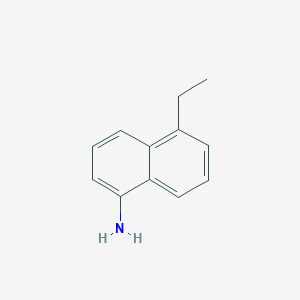![molecular formula C10H5BrO3 B13693258 4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
4-bromofuro[3,2-f][1]benzofuran-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromofuro3,2-fbenzofuran-8-ol is a complex organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 8th position of the benzofuran ring system. The unique structure of 4-bromofuro3,2-fbenzofuran-8-ol makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromofuro3,2-fbenzofuran-8-ol typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzofuran compound followed by hydroxylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Hydroxylation can be achieved using oxidizing agents such as hydrogen peroxide or through catalytic hydroxylation using transition metal catalysts.
Industrial Production Methods: Industrial production of 4-bromofuro3,2-fbenzofuran-8-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Bromofuro3,2-fbenzofuran-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or Grignard reagents.
Major Products:
Oxidation: Formation of 4-bromofurobenzofuran-8-one.
Reduction: Formation of 4-hydrofurobenzofuran-8-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromofuro3,2-fbenzofuran-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromofuro3,2-fbenzofuran-8-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Chlorofuro3,2-fbenzofuran-8-ol: Similar structure but with a chlorine atom instead of bromine.
- 4-Fluorofuro3,2-fbenzofuran-8-ol: Similar structure but with a fluorine atom instead of bromine.
- 4-Iodofuro3,2-fbenzofuran-8-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 4-Bromofuro3,2-fbenzofuran-8-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions with biological targets and distinct chemical properties.
Properties
Molecular Formula |
C10H5BrO3 |
|---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
4-bromofuro[3,2-f][1]benzofuran-8-ol |
InChI |
InChI=1S/C10H5BrO3/c11-7-5-1-3-13-9(5)8(12)10-6(7)2-4-14-10/h1-4,12H |
InChI Key |
YARARZWTGJUWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=C3C=COC3=C2O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


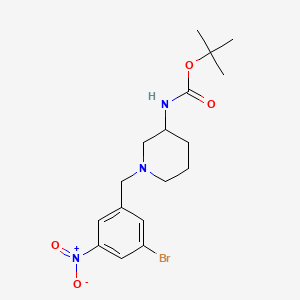
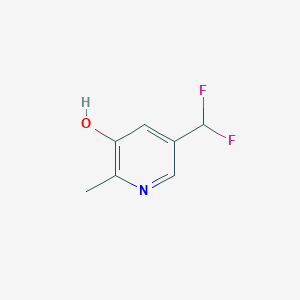
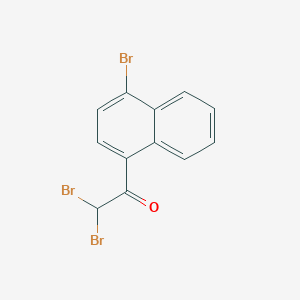
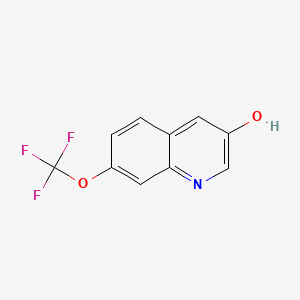
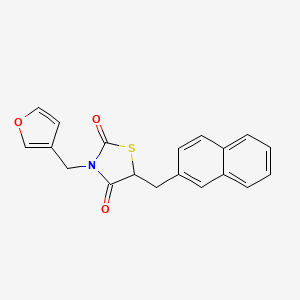
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
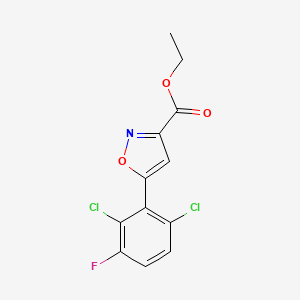
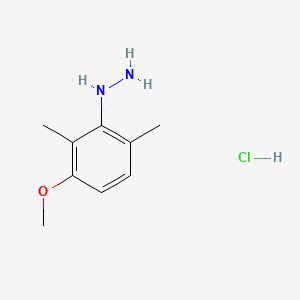
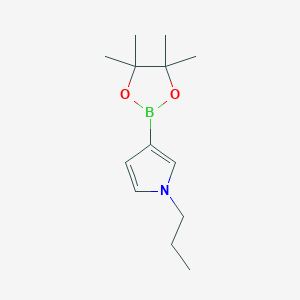
![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
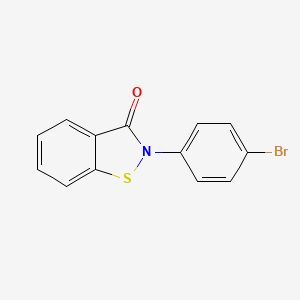
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

